molecular formula C19H15Cl2NO B1420663 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-48-3

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420663
CAS No.: 1160256-48-3
M. Wt: 344.2 g/mol
InChI Key: RYUUJKXBNSGTNB-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . It has a molecular formula of C19H15Cl2NO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with chlorine, methyl, and carbonyl chloride substituents . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular weight, and toxicity information are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

1. Lithium Chloride-Induced Solvolysis

The compound undergoes lithium chloride-induced solvolysis in acetic acid, a process observed in similar cyclopalladated ligands with cyclopalladated N,N-dialkylbenzylamines, azobenzene, 8-methylquinoline, and others. This process is significant in the synthesis of non-palladated ligands and dinuclear complexes (Ryabov, 1984).

2. Formation of Metal Complexes

8-methylquinoline (a related compound) is involved in forming complexes with palladium(II). These complexes are used for understanding metal-ligand interactions, which are crucial in the development of various metal-based catalysts and pharmaceuticals (Deeming, Rothwell, Hursthouse, & New, 1978).

3. Synthesis of Chiral Pt(II)/Pd(II) Pincer Complexes

A derivative of this compound has been used in the synthesis of chiral Pt(II)/Pd(II) pincer complexes. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and are used in asymmetric catalysis, such as in aldol and silylcyanation reactions (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

4. Photophysical Properties in Complexes

8-methylquinoline, closely related to the compound , is studied for its role in the photophysical properties of rhenium tricarbonyl complexes. Such studies are pivotal for developing optoelectronic materials and understanding the electronic structure of metal-organic frameworks (Albertino, Garino, Ghiani, Gobetto, Nervi, Salassa, Rosenberg, Sharmin, Viscardi, Buscaino, Croce, & Milanesio, 2007).

Properties

IUPAC Name

7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-10-4-5-13(11(2)8-10)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUUJKXBNSGTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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